(R)-2-Ethylpiperidin-4-one (R)-2-Ethylpiperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13760402
InChI: InChI=1S/C7H13NO/c1-2-6-5-7(9)3-4-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1
SMILES: CCC1CC(=O)CCN1
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

(R)-2-Ethylpiperidin-4-one

CAS No.:

Cat. No.: VC13760402

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Ethylpiperidin-4-one -

Specification

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name (2R)-2-ethylpiperidin-4-one
Standard InChI InChI=1S/C7H13NO/c1-2-6-5-7(9)3-4-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1
Standard InChI Key QXEIRMLCUYRJCT-ZCFIWIBFSA-N
Isomeric SMILES CC[C@@H]1CC(=O)CCN1
SMILES CCC1CC(=O)CCN1
Canonical SMILES CCC1CC(=O)CCN1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is (2R)-2-ethylpiperidin-4-one hydrochloride, with the molecular formula C₇H₁₄ClNO and a molecular weight of 163.64 g/mol . Key structural features include:

  • Chair conformation of the piperidine ring, stabilized by equatorial positioning of substituents .

  • Chiral center at the second carbon (R-configuration), influencing stereoselective interactions .

  • Hydrochloride salt form, enhancing solubility in polar solvents like water and ethanol .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₄ClNO
Molecular Weight163.64 g/mol
Canonical SMILESCCC1CC(=O)CCN1.Cl
Melting PointNot reported
SolubilitySoluble in polar solvents

Synthesis and Structural Modification

Synthetic Routes

(R)-2-Ethylpiperidin-4-one is typically synthesized via Mannich condensation or cyclization reactions . A representative method involves:

  • Mannich Reaction: Condensation of ethylamine with formaldehyde and acetaldehyde derivatives to form the piperidine backbone .

  • Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the R-enantiomer .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Key Synthetic Intermediates

IntermediateRole in SynthesisReference
4-PiperidoneCore scaffold
Ethyl Grignard ReagentIntroduces ethyl group
Chiral CatalystsEnantioselective synthesis

Structural Analogs

Comparative studies with analogs like 3-Methylpiperidin-4-one (CAS: 5773-58-0) reveal that alkyl substituents at the second position enhance metabolic stability and receptor affinity . For example:

  • 3-Methylpiperidin-4-one exhibits C₆H₁₁NO molecular formula and interacts with enzymes in analgesic synthesis.

  • Ethyl substitution in (R)-2-Ethylpiperidin-4-one improves lipophilicity, potentially enhancing blood-brain barrier penetration .

Pharmacological and Biological Activities

Table 3: Comparative Biological Activities

CompoundTarget Affinity (Kᵢ)Selectivity (DAT/SERT)
(R)-2-Ethylpiperidin-4-oneNot reported
JJC8-091 (Analog)DAT: 3–382 nM421-fold
3-Methylpiperidin-4-oneEnzymatic IC₅₀: ~10 μM

Metabolic Stability

Studies on piperidine analogs highlight improved metabolic stability when substituting piperazine with piperidine rings . For instance:

  • Homopiperazine analogs exhibit <20% stability in rat liver microsomes .

  • Piperidine derivatives (e.g., 20a) show 100% stability under identical conditions .

Applications in Drug Discovery

Intermediate in Analgesic Synthesis

(R)-2-Ethylpiperidin-4-one serves as a precursor for fentanyl-like opioids and non-steroidal anti-inflammatory drugs (NSAIDs) . Its chiral center is critical for:

  • Stereoselective Binding: Enhancing affinity for opioid receptors .

  • Prodrug Development: Facilitating slow-release formulations via ketone reduction .

Structural Scaffold for CNS Drugs

The compound’s ability to cross the blood-brain barrier makes it valuable for central nervous system (CNS) drug design . Derivatives are investigated for:

  • Neuropathic Pain Mitigation: Modulation of T-type calcium channels .

  • Antidepressant Activity: Serotonin transporter (SERT) inhibition .

Future Directions

  • Enantioselective Synthesis: Optimizing chiral purity via asymmetric catalysis .

  • In Vivo Pharmacokinetics: Assessing bioavailability and tissue distribution .

  • Target Validation: Linking structural features to specific biological pathways (e.g., DAT vs. SERT) .

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